Product packaging for Batimastat sodium salt(Cat. No.:)

Batimastat sodium salt

Cat. No.: B10752408
M. Wt: 500.6 g/mol
InChI Key: UBLUDVOPXOONHM-WXLIBGKBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Batimastat sodium salt is a useful research compound. Its molecular formula is C23H31N3NaO4S2 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31N3NaO4S2 B10752408 Batimastat sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31N3NaO4S2

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C23H31N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28);/t17-,18+,19+;/m1./s1

InChI Key

UBLUDVOPXOONHM-WXLIBGKBSA-N

Isomeric SMILES

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na]

Canonical SMILES

CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na]

Origin of Product

United States

Foundational & Exploratory

Batimastat: A Comprehensive Technical Guide to its Matrix Metalloproteinase Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batimastat (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3][4][5][6] Due to their significant role in tissue remodeling, MMPs are implicated in a variety of physiological and pathological processes, including wound healing, angiogenesis, and tumor invasion and metastasis.[7] Batimastat, a synthetic peptidomimetic hydroxamate, functions by chelating the zinc ion within the active site of MMPs, thereby reversibly inhibiting their enzymatic activity.[6] This technical guide provides a detailed overview of the IC50 values of Batimastat for various MMPs, a representative experimental protocol for determining these values, and an exploration of the signaling pathways influenced by its inhibitory action.

Data Presentation: Batimastat IC50 Values

The inhibitory potency of Batimastat has been quantified against a range of MMPs. The half-maximal inhibitory concentration (IC50) values, collated from multiple sources, are summarized in the table below for easy comparison. This data highlights the broad-spectrum, yet differential, inhibitory activity of Batimastat.

Matrix Metalloproteinase (MMP)IC50 (nM)References
MMP-1 (Interstitial Collagenase)3[2][3][4][5][8][9]
MMP-2 (Gelatinase A)4[2][3][4][5][8][9]
MMP-3 (Stromelysin 1)20[2][3][4][5][8][9]
MMP-7 (Matrilysin)6[2][3][4][5][8][9][10]
MMP-8 (Neutrophil Collagenase)10[2]
MMP-9 (Gelatinase B)4[2][3][4][5][8][9]

Experimental Protocols: Determination of IC50 Values

While specific, detailed experimental protocols for generating the exact IC50 values listed above are not exhaustively available in the public domain, a representative methodology based on commonly used fluorogenic substrate assays is outlined below. This protocol provides a framework for researchers to design and conduct experiments to determine the inhibitory potential of compounds like Batimastat against various MMPs.

Objective: To determine the IC50 value of Batimastat for a specific Matrix Metalloproteinase (MMP) using a fluorogenic peptide substrate assay.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)

  • Fluorogenic MMP substrate (specific for the MMP being tested)

  • Batimastat (BB-94)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)

  • Dimethyl sulfoxide (DMSO) for dissolving Batimastat

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute the recombinant MMP enzyme in assay buffer to the desired stock concentration.

    • Dissolve the fluorogenic MMP substrate in DMSO to create a stock solution. Further dilute in assay buffer to the working concentration (typically at or near the Km value for the specific enzyme).

    • Prepare a stock solution of Batimastat in DMSO. Create a series of dilutions of Batimastat in assay buffer to cover a range of concentrations (e.g., from 0.1 nM to 1 µM).

  • Enzyme Activation (if necessary):

    • Some MMPs are produced as inactive zymogens (pro-MMPs) and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) at 37°C for a specified time, followed by inhibition of APMA. Follow the manufacturer's instructions for the specific MMP.

  • Assay Protocol:

    • Add a fixed volume of the diluted MMP enzyme to each well of the 96-well plate.

    • Add varying concentrations of the Batimastat dilutions to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate. Record fluorescence intensity at regular intervals for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each Batimastat concentration.

    • Plot the percentage of MMP inhibition versus the logarithm of the Batimastat concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Batimastat that inhibits 50% of the MMP activity.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

G Experimental Workflow for IC50 Determination of Batimastat cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mmp Prepare MMP Enzyme Solution add_mmp Add MMP to Plate prep_mmp->add_mmp prep_sub Prepare Fluorogenic Substrate add_sub Add Substrate (Initiate Reaction) prep_sub->add_sub prep_bat Prepare Batimastat Dilutions add_bat Add Batimastat to Plate prep_bat->add_bat add_mmp->add_bat pre_inc Pre-incubate (37°C) add_bat->pre_inc pre_inc->add_sub measure Measure Fluorescence add_sub->measure calc_vel Calculate Reaction Velocities measure->calc_vel plot_data Plot % Inhibition vs. [Batimastat] calc_vel->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve det_ic50 Determine IC50 Value fit_curve->det_ic50

Caption: Workflow for determining Batimastat's IC50 against MMPs.

Signaling Pathways Influenced by Batimastat

The inhibition of MMPs by Batimastat can have downstream effects on intracellular signaling pathways that regulate cell proliferation, survival, and migration. Notably, MMP activity is linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.[1][11] While the precise molecular connections for each MMP are complex and context-dependent, a generalized schematic of this relationship is presented below.

G Influence of Batimastat on Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Batimastat Batimastat MMPs Matrix Metalloproteinases (MMP-1, -2, -3, -7, -8, -9) Batimastat->MMPs Inhibits ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes GrowthFactors Release of ECM-Bound Growth Factors ECM->GrowthFactors IntegrinSignaling Alteration of Integrin Signaling ECM->IntegrinSignaling PI3K PI3K GrowthFactors->PI3K Activates Ras Ras IntegrinSignaling->Ras Activates Akt Akt PI3K->Akt CellResponse Cellular Responses (Proliferation, Survival, Migration) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Batimastat's inhibition of MMPs affects key signaling pathways.

Conclusion

Batimastat is a well-characterized, potent, and broad-spectrum inhibitor of several matrix metalloproteinases. The compiled IC50 data underscores its efficacy against key MMPs involved in various disease processes. The provided representative experimental protocol offers a solid foundation for researchers to conduct their own inhibitory studies. Furthermore, understanding the interplay between MMP inhibition by Batimastat and critical signaling pathways like MAPK and PI3K/Akt is essential for elucidating its mechanism of action and for the development of novel therapeutic strategies targeting MMP-driven pathologies. This guide serves as a valuable technical resource for professionals in the fields of cancer biology, pharmacology, and drug discovery.

References

An In-depth Technical Guide to the Pharmacological Properties of Batimastat Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batimastat (BB-94) is a potent, broad-spectrum synthetic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] Its hydroxamate structure allows it to chelate the zinc ion within the active site of MMPs, thereby blocking their enzymatic activity.[1] This inhibitory action confers upon Batimastat significant anti-neoplastic, anti-angiogenic, and anti-inflammatory properties, which have been extensively investigated in preclinical and clinical studies.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of Batimastat sodium salt, including its mechanism of action, inhibitory activity, effects on key signaling pathways, and relevant experimental protocols.

Mechanism of Action

Batimastat functions as a competitive, reversible inhibitor of a wide range of MMPs.[5] Structurally, it is a collagen peptidomimetic with a hydroxamic acid moiety that chelates the catalytic zinc ion in the active site of MMPs. This binding prevents the MMPs from degrading their natural substrates within the extracellular matrix. By inhibiting MMPs, Batimastat interferes with critical pathological processes such as tumor invasion, metastasis, and angiogenesis.[6][7]

The inhibition of MMPs by Batimastat has downstream effects on intracellular signaling pathways that regulate cell proliferation, survival, and migration. Notably, Batimastat has been shown to modulate the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/AKT signaling cascades.[8]

digraph "Batimastat_Mechanism_of_Action" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
  edge [arrowhead=normal, penwidth=1.5];

// Nodes Batimastat [label="Batimastat\n(BB-94)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMPs [label="Matrix Metalloproteinases\n(MMPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(ECM) Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; CellProcesses [label="Tumor Invasion,\nMetastasis,\nAngiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Downstream Signaling\n(e.g., MAPK/ERK, PI3K/AKT)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Batimastat -> MMPs [label="Inhibits", fontcolor="#5F6368"]; MMPs -> ECM [label="Promotes", fontcolor="#5F6368"]; ECM -> CellProcesses [label="Leads to", fontcolor="#5F6368"]; MMPs -> Signaling [label="Modulates", fontcolor="#5F6368"]; }

Caption: Batimastat's influence on signaling pathways.

Experimental Protocols

MMP Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of Batimastat against a specific MMP using a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant active human MMP enzyme

    • Fluorogenic MMP substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

    • This compound

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of Batimastat in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the Batimastat stock solution in assay buffer to create a range of inhibitor concentrations.

    • In the 96-well plate, add the diluted Batimastat solutions to the respective wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Add the recombinant MMP enzyme to all wells except the negative control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

    • Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.

    • Calculate the rate of substrate cleavage for each concentration of Batimastat.

    • Plot the reaction rates against the inhibitor concentrations and determine the IC50 value.

Cell Invasion Assay (Boyden Chamber)

This protocol describes a cell invasion assay to assess the effect of Batimastat on the invasive potential of cancer cells.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Boyden chamber inserts (e.g., 8 µm pore size)

    • Matrigel or other basement membrane matrix

    • Cell culture medium (serum-free and serum-containing)

    • This compound

    • 24-well plates

    • Cotton swabs

    • Fixing and staining reagents (e.g., methanol and crystal violet)

    • Microscope

  • Procedure:

    • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

    • Culture the cancer cells to sub-confluency and then serum-starve them for 24 hours.

    • Harvest the cells and resuspend them in serum-free medium containing different concentrations of Batimastat or vehicle control.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Fill the lower chamber of the 24-well plate with serum-containing medium as a chemoattractant.

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).

    • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Count the number of stained cells in several microscopic fields to quantify cell invasion.

    • Compare the number of invading cells in the Batimastat-treated groups to the control group.

```dot digraph "Experimental_Workflow_Invasion_Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Coat [label="Coat Transwell Insert\nwith Matrigel", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells with Batimastat\n(Upper Chamber)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chemoattractant [label="Add Chemoattractant\n(Lower Chamber)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Remove [label="Remove Non-invading Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FixStain [label="Fix and Stain\nInvading Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify Invasion", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Coat; Coat -> Seed; Seed -> Chemoattractant; Chemoattractant -> Incubate; Incubate -> Remove; Remove -> FixStain; FixStain -> Quantify; Quantify -> End; }

References

Literature review on Batimastat sodium salt in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

Batimastat Sodium Salt in Cancer Research: A Technical Guide

Batimastat (BB-94) is a pioneering synthetic, broad-spectrum matrix metalloproteinase (MMP) inhibitor that has been extensively studied for its potential as an anti-cancer agent.[1][2][3][4] As a member of the collagen peptidomimetic and hydroxamate inhibitor class, its primary mechanism of action involves the potent inhibition of MMPs, a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][3][5] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the key findings, experimental protocols, and signaling pathways associated with Batimastat in the context of cancer research.

Mechanism of Action

Batimastat functions as a potent, broad-spectrum MMP inhibitor.[6][7] Its chemical structure features a collagen-mimicking hydroxamate group that chelates the zinc ion located at the active site of MMPs, thereby blocking their enzymatic activity.[3][5][8] This inhibition prevents the degradation of the ECM, a critical process in tumor invasion, metastasis, and angiogenesis.[3][8][9]

The inhibition of MMPs by Batimastat has been shown to interfere with several cancer-related signaling pathways, including the MAPK and PI3K pathways.[1][2] By preventing the cleavage of substrate molecules, Batimastat can indirectly influence cellular signaling cascades that are dependent on MMP activity.[1] For instance, in some hematological cancer cell lines, Batimastat has been observed to promote apoptosis through the activation of caspases and the ERK1/2 pathway, while a decrease in AKT pathway activation was also noted.[1]

Batimastat_Mechanism_of_Action Batimastat Batimastat (BB-94) Zinc Zinc Ion (Zn²⁺) in MMP Active Site Batimastat->Zinc Chelates MMPs Matrix Metalloproteinases (MMPs) (MMP-1, -2, -3, -7, -9, etc.) ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Prevents Signaling Signaling Pathways (MAPK, PI3K) MMPs->Signaling Modulates Zinc->MMPs Inhibits TumorProgression Tumor Invasion, Metastasis, Angiogenesis ECM->TumorProgression Reduces Apoptosis Apoptosis Induction (via ERK1/2, Caspases) Signaling->Apoptosis Leads to

Mechanism of Batimastat action.

Quantitative Data

The efficacy of Batimastat has been quantified in numerous preclinical studies, both in terms of its direct inhibitory effect on MMPs and its broader anti-cancer activities in various cell lines and animal models.

Table 1: Inhibitory Concentration (IC50) of Batimastat against various MMPs
MMP TargetIC50 (nM)Reference
MMP-1 (Collagenase-1)3[4][6][7][10]
MMP-2 (Gelatinase A)4[4][6][7][10]
MMP-3 (Stromelysin-1)20[4][6][7][10]
MMP-7 (Matrilysin)6[4][6][7][10]
MMP-8 (Collagenase-2)10[7][10][11]
MMP-9 (Gelatinase B)4[4][6][7][10]
Table 2: Cytotoxicity of Batimastat in Hematological Cancer Cell Lines (48h exposure)
Cell LineCancer TypeIC50 (µM)Reference
NB-4Acute Myeloid Leukemia (AML)7.9 ± 1.6[2]
HL-60Acute Myeloid Leukemia (AML)9.8 ± 3.9[2]
F36-PMyelodysplastic Neoplasm (MDS)12.1 ± 1.2[2]
H929Multiple Myeloma (MM)18.0 ± 1.6[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in Batimastat research.

In Vitro Cell Viability and Apoptosis Assays
  • Objective: To determine the cytotoxic and pro-apoptotic effects of Batimastat on cancer cells.

  • Cell Lines: Hematologic neoplasia cell lines including HL-60, NB-4 (AML models), F36-P (MDS model), and H929 (MM model) are commonly used.[1]

  • Methodology:

    • Cell Culture: Cells are cultured in appropriate media and conditions.

    • Treatment: Cells are treated with varying concentrations of Batimastat (e.g., 5 µM and 7.5 µM) for specific time points (e.g., 48 hours).[2]

    • Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay, which measures the metabolic activity of cells.

    • Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, cells are stained with Annexin V (AV) and Propidium Iodide (PI). Flow cytometry is then used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

    • Cell Cycle Analysis: Flow cytometry is also used to analyze cell cycle progression to determine if Batimastat induces cell cycle arrest.[2]

In Vivo Tumor Growth and Metastasis Models
  • Objective: To evaluate the effect of Batimastat on primary tumor growth, invasion, and metastasis in a living organism.

  • Animal Models: Athymic nude mice are frequently used for xenograft studies with human cancer cells.[8][12][13]

  • Methodology (Orthotopic Human Colon Cancer Model):

    • Tumor Implantation: Fragments of human colon carcinoma are surgically implanted onto the colon of nude mice.[12]

    • Treatment Protocol: Seven days post-implantation, daily intraperitoneal (i.p.) injections of Batimastat (e.g., 30 mg/kg) or a vehicle control are initiated.[12]

    • Outcome Measurement:

      • Primary Tumor Weight: At the end of the study, the primary tumors are excised and weighed.[12]

      • Metastasis Assessment: The incidence of local invasion and distant metastases (e.g., in the liver, lung, lymph nodes) is determined through histological examination.[12]

      • Survival Analysis: The median survival time of the treated group is compared to the control group.[12]

  • Methodology (Human Breast Cancer Xenograft Model):

    • Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-435/LCC6) are injected subcutaneously into the mammary fat pad of nude mice.[8]

    • Treatment: Mice are treated with Batimastat (e.g., 50 mg/kg i.p.) or a vehicle.[8]

    • Outcome Measurement: Tumor volume is measured regularly to assess the effect on solid tumor growth.[8] In some studies, Batimastat is administered as an adjuvant therapy after the primary tumor is resected to evaluate its effect on local regrowth and the formation of lung metastases.[13]

Experimental_Workflow_In_Vivo cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis Implantation Orthotopic Implantation of Human Tumor Tissue (e.g., Colon Carcinoma) Animal_Model Athymic Nude Mice Treatment_Group Batimastat (i.p.) (e.g., 30 mg/kg daily) Animal_Model->Treatment_Group Randomization Control_Group Vehicle Control (i.p.) Animal_Model->Control_Group Randomization Tumor_Weight Primary Tumor Weight Measurement Treatment_Group->Tumor_Weight Metastasis_Eval Histological Evaluation of Metastasis Treatment_Group->Metastasis_Eval Survival Kaplan-Meier Survival Analysis Treatment_Group->Survival Control_Group->Tumor_Weight Control_Group->Metastasis_Eval Control_Group->Survival

Workflow for in vivo tumor studies.

Clinical Research

Batimastat was one of the first MMP inhibitors to be evaluated in cancer patients.[5] Early-phase clinical trials provided valuable insights into its safety, pharmacokinetics, and preliminary efficacy.

  • Phase I/II Trial in Malignant Ascites: A notable trial investigated the intraperitoneal administration of Batimastat in patients with malignant ascites.[14] The study found that the drug was well-absorbed via this route and was associated with few side effects.[14] A response to the treatment was observed in approximately half of the evaluable patients with advanced malignant disease, suggesting that MMP inhibition was a worthwhile strategy for further investigation.[14]

  • Phase I Trial in Advanced Cancer: Another Phase I trial administered Batimastat intraperitoneally to patients with advanced cancer.[3] This study confirmed that Batimastat is poorly soluble and highlighted that doses as high as 1350 mg/m² had been administered in previous studies without major toxicities.[3]

Despite promising preclinical results, the clinical development of Batimastat and other first-generation broad-spectrum MMP inhibitors was hampered by issues such as musculoskeletal toxicity and a lack of significant survival benefits in later-phase trials for its orally available analogue, marimastat.[15][16]

Conclusion

This compound has been a cornerstone in the development of MMP inhibitors for cancer therapy. Its role as a potent, broad-spectrum inhibitor of MMPs has been clearly established through extensive preclinical research, demonstrating its ability to inhibit tumor growth, invasion, angiogenesis, and metastasis in a variety of cancer models.[6][7][8][13][17] While its clinical journey faced challenges, the foundational research on Batimastat has provided critical insights into the role of MMPs in cancer progression and has paved the way for the development of more selective and better-tolerated MMP inhibitors. The detailed protocols and quantitative data summarized in this guide offer a valuable resource for researchers continuing to explore the therapeutic potential of targeting MMPs in oncology.

References

Batimastat (BB-94) vs. Batimastat Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Batimastat (BB-94) and its sodium salt, two potent, broad-spectrum inhibitors of matrix metalloproteinases (MMPs). While both compounds exhibit identical inhibitory activity against a range of MMPs, their key differentiator lies in their physicochemical properties, most notably their solubility. This guide offers a comprehensive overview of their chemical structures, biological activities, and detailed experimental protocols for their use in in vitro and in vivo research. The information is intended to assist researchers in selecting the appropriate compound and designing robust experimental workflows for studies in cancer biology, angiogenesis, and other MMP-mediated pathologies.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is essential in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, such as cancer invasion and metastasis, arthritis, and cardiovascular diseases.

Batimastat (BB-94) was one of the first synthetic, broad-spectrum MMP inhibitors to enter clinical trials.[1] Its hydroxamate group chelates the zinc ion in the active site of MMPs, leading to potent inhibition.[2] Despite its efficacy, the therapeutic development of Batimastat has been hampered by its poor aqueous solubility.[3] To address this limitation, the sodium salt of Batimastat was developed, which is reported to have improved solubility and stability in aqueous solutions.[4] This guide provides a detailed technical comparison of these two compounds to aid researchers in their drug development and preclinical studies.

Physicochemical Properties

A direct comparison of the physicochemical properties of Batimastat and its sodium salt is crucial for understanding their handling and formulation for experimental use. The primary distinction between the two is the salt form, which significantly influences their solubility.

PropertyBatimastat (BB-94)Batimastat Sodium Salt
Chemical Formula C23H31N3O4S2C23H30N3NaO4S2
Molecular Weight 477.64 g/mol [4]499.62 g/mol []
CAS Number 130370-60-4[4]130464-84-5[]
Appearance White to tan powder[6]Solid
Aqueous Solubility Predicted: 0.00173 mg/mL[1]Higher than Batimastat, but specific quantitative data is not readily available in the public domain.
DMSO Solubility ≥15 mg/mL[6], 50 mg/mL (with sonication)[4], ≥23.88 mg/mL[2], 96 mg/mL[7]3.57 mg/mL (with sonication and heating to 60°C)[8]

Biological Activity

Both Batimastat and its sodium salt are potent, broad-spectrum inhibitors of a wide range of MMPs. The inhibitory activity, as indicated by the half-maximal inhibitory concentration (IC50), is identical for both compounds as the active inhibitory moiety is Batimastat itself.

Target MMPIC50 (nM)
MMP-1 (Collagenase-1) 3[4][8]
MMP-2 (Gelatinase-A) 4[4][8]
MMP-3 (Stromelysin-1) 20[4][8]
MMP-7 (Matrilysin) 6[4]
MMP-9 (Gelatinase-B) 4[4][8]

Signaling Pathways

Batimastat exerts its effects by directly inhibiting the enzymatic activity of MMPs, which are key downstream effectors in various signaling pathways that regulate cell proliferation, migration, invasion, and angiogenesis. The diagram below illustrates the general mechanism of MMP inhibition by Batimastat.

Mechanism of MMP Inhibition by Batimastat cluster_0 Cellular Signaling cluster_1 MMP Activity and Inhibition Growth_Factors Growth Factors, Cytokines Receptors Cell Surface Receptors Growth_Factors->Receptors Signal_Transduction Signal Transduction Cascades (e.g., MAPK, PI3K/Akt) Receptors->Signal_Transduction Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signal_Transduction->Transcription_Factors MMP_Gene_Expression MMP Gene Expression Transcription_Factors->MMP_Gene_Expression Pro_MMPs Pro-MMPs (Inactive) MMP_Gene_Expression->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation Inactive_MMP_Complex Inactive MMP-Batimastat Complex Active_MMPs->Inactive_MMP_Complex ECM_Degradation Extracellular Matrix Degradation Active_MMPs->ECM_Degradation Batimastat Batimastat (BB-94) Batimastat->Active_MMPs Inhibition Batimastat->Inactive_MMP_Complex Cellular_Responses Tumor Growth, Invasion, Angiogenesis Inactive_MMP_Complex->Cellular_Responses Blockade ECM_Degradation->Cellular_Responses

Caption: Mechanism of MMP Inhibition by Batimastat.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the inhibitory activity of Batimastat or its sodium salt against a specific MMP using a fluorogenic substrate.

Workflow for In Vitro MMP Inhibition Assay Prepare_Reagents Prepare Reagents: - Assay Buffer - Active MMP Enzyme - Fluorogenic Substrate - Batimastat/Salt Stock Solution Serial_Dilution Prepare Serial Dilutions of Batimastat/Salt Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate: - Enzyme Control (No Inhibitor) - Inhibitor Wells (Varying Concentrations) - Blank Wells (No Enzyme) Serial_Dilution->Plate_Setup Add_Enzyme Add Active MMP Enzyme to appropriate wells Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate Enzyme and Inhibitor Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate to all wells Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Analyze Data: - Calculate Initial Reaction Velocities - Plot % Inhibition vs. [Inhibitor] - Determine IC50 Value Measure_Fluorescence->Data_Analysis

Caption: Workflow for In Vitro MMP Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Reconstitute the active MMP enzyme in the assay buffer to the desired concentration.

    • Dissolve the fluorogenic MMP substrate in DMSO to create a stock solution, then dilute to the working concentration in the assay buffer.

    • Prepare a stock solution of Batimastat or this compound in DMSO.

  • Assay Procedure:

    • Perform serial dilutions of the Batimastat/salt stock solution in the assay buffer to obtain a range of concentrations.

    • In a 96-well black microplate, add the following to designated wells:

      • Enzyme Control: Assay buffer.

      • Inhibitor Wells: Diluted Batimastat/salt solutions.

      • Blank Wells: Assay buffer.

    • Add the active MMP enzyme solution to the "Enzyme Control" and "Inhibitor Wells". Do not add the enzyme to the "Blank Wells".

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 325-340 nm and emission at 393-420 nm, depending on the substrate).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Murine Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Batimastat or its sodium salt in a subcutaneous tumor xenograft model.

Workflow for Murine Tumor Xenograft Study Cell_Culture Culture Tumor Cells to Logarithmic Growth Phase Cell_Harvest Harvest and Prepare a Single-Cell Suspension Cell_Culture->Cell_Harvest Cell_Implantation Subcutaneously Implant Tumor Cells into Immunocompromised Mice Cell_Harvest->Cell_Implantation Tumor_Growth Allow Tumors to Establish and Reach a Predetermined Size Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups: - Vehicle Control - Batimastat/Salt Treatment Tumor_Growth->Randomization Treatment Administer Treatment as per Schedule (e.g., daily i.p. injection) Randomization->Treatment Monitoring Monitor Tumor Growth (caliper measurements) and Animal Well-being Treatment->Monitoring Endpoint Euthanize Mice at Predefined Endpoint and Harvest Tumors for Analysis Monitoring->Endpoint

References

Methodological & Application

Dissolving Batimastat Sodium Salt for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batimastat (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its sodium salt is often used in in vitro studies to investigate the role of MMPs in various biological processes, including cancer cell invasion, migration, and angiogenesis. Proper dissolution and handling of Batimastat sodium salt are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound for cell culture applications, along with relevant technical data and a diagram of its targeted signaling pathway.

Chemical Properties and Solubility

Batimastat is a synthetic, non-peptidic compound with a hydroxamate structure that chelates the zinc ion in the active site of MMPs. The sodium salt form of Batimastat enhances its utility in experimental settings.

Solubility Data:

It is crucial to use a suitable solvent to prepare a stock solution of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent.[2] The compound is largely insoluble in water and ethanol.[4]

ParameterValueSource
Molecular Weight 499.62 g/mol (Sodium Salt)---
Solubility in DMSO ≥ 3.57 mg/mL (7.15 mM) with warmingMedChemExpress
Storage of Powder -20°C for up to 3 yearsTargetMol
Storage of Stock Solution -80°C for up to 2 years; -20°C for up to 1 yearMedchemExpress

Note: It is highly recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of Batimastat.[2]

Experimental Protocols

I. Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Aliquoting the Powder: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the required amount of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.996 mg of this compound (Molecular Weight: 499.62 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound.

  • Mixing: Vortex the solution thoroughly to facilitate dissolution.

  • Warming (Optional): If the compound does not fully dissolve, gentle warming to 37°C or 60-70°C can aid in solubilization.[3] Use a water bath or heating block and vortex intermittently.

  • Sterilization: The DMSO stock solution is considered sterile. No further filtration is required.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

II. Preparation of Working Solutions in Cell Culture Medium

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[5][6][7] It is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

  • Precipitation: Directly diluting a high-concentration DMSO stock into an aqueous cell culture medium can sometimes cause the compound to precipitate. To avoid this, a serial dilution approach is recommended.

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Mix gently by pipetting.

  • Final Dilution: Add the desired volume of the intermediate solution (or the stock solution for higher final concentrations) to your cell culture plates containing cells and medium to achieve the final working concentration.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO (without Batimastat) to a separate set of cells.

Example Dilution for a Final Concentration of 10 µM:

  • Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. The final DMSO concentration will be 0.1%.

III. In Vitro Assay Considerations

The effective concentration of Batimastat can vary depending on the cell line, assay type, and experimental duration.

ApplicationCell Line(s)Working Concentration RangeSource
MMP Inhibition (IC50) Various3 nM - 20 nMSelleck Chemicals[2]
Cell Viability/Cytotoxicity HL-60, NB-4, F36-P, H9291 µM - 10 µMIJMS[8]
Inhibition of Cell Invasion MDA-MB-4350.1 µM - 10 µMPubMed
General In Vitro Assays Hippocampal neurons0.1 µM - 1 µMTocris Bioscience[1]

Mechanism of Action and Signaling Pathway

Batimastat functions as a broad-spectrum MMP inhibitor. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). By inhibiting MMPs, Batimastat can prevent the breakdown of the ECM, a critical step in tumor invasion and metastasis. Furthermore, MMPs can process and activate various signaling molecules, and their inhibition by Batimastat can indirectly affect downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration.

Batimastat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor ECM Extracellular Matrix (ECM) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K MMPs MMPs (e.g., MMP-2, MMP-9) MMPs->ECM Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cellular_Responses Cell Proliferation, Survival, Invasion Transcription_Factors->Cellular_Responses Batimastat Batimastat Batimastat->MMPs

Caption: Batimastat inhibits MMPs, blocking ECM degradation and related signaling.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay.

Batimastat_Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Batimastat Stock Solution in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solutions by Diluting Stock in Media Prepare_Stock->Prepare_Working Culture_Cells Culture Cells to Desired Confluency Treat_Cells Treat Cells with Batimastat and Vehicle Control Culture_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cell-Based Assay (e.g., Viability, Invasion) Incubate->Assay Analyze Analyze and Interpret Data Assay->Analyze End End Analyze->End

Caption: Workflow for using Batimastat in cell culture experiments.

References

Application Notes and Protocols: Batimastat Sodium Salt In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays using Batimastat sodium salt, a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. The following sections offer guidance on cell viability assays and gelatin zymography to assess the efficacy of Batimastat in various cellular contexts.

Introduction

Batimastat (also known as BB-94) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[4] Their activity is crucial in physiological processes such as tissue remodeling, as well as in pathological conditions including cancer cell invasion and metastasis.[4] Batimastat acts by chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[3] These protocols detail the in vitro evaluation of Batimastat's cytostatic, cytotoxic, and MMP-inhibitory effects.

Data Presentation

Batimastat Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) of Batimastat against various MMPs is summarized below.

MMP TargetIC50 (nM)
MMP-1 (Collagenase-1)3[1][2]
MMP-2 (Gelatinase-A)4[1][2]
MMP-3 (Stromelysin-1)20[1][2]
MMP-7 (Matrilysin)6[1][2]
MMP-8 (Collagenase-2)10[1][5]
MMP-9 (Gelatinase-B)4[1][2]
In Vitro Cytotoxicity of Batimastat in Hematological Cancer Cell Lines

The following table presents the IC50 values of Batimastat in different human hematological cancer cell lines after 48 hours of a single administration.[6]

Cell LineCancer TypeIC50 (µM)
NB-4Acute Myeloid Leukemia (AML)7.9 ± 1.6
HL-60Acute Myeloid Leukemia (AML)9.8 ± 3.9
F36-PMyelodysplastic Neoplasm (MDS)12.1 ± 1.2
H929Multiple Myeloma (MM)18.0 ± 1.6

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Batimastat on the viability of adherent or suspension cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • For suspension cells, seed cells at a density of 20,000-50,000 cells/well.

  • Batimastat Treatment:

    • Prepare a stock solution of Batimastat in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 to 10 µM).[6] A vehicle control (DMSO) should be included.

    • Remove the culture medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of Batimastat.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium.

    • For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in conditioned media from cell cultures treated with Batimastat.[6][7]

Materials:

  • Conditioned cell culture media

  • 10% SDS-PAGE gels containing 0.1% (w/v) gelatin[6]

  • Tris-Glycine SDS running buffer

  • Sample buffer (non-reducing)

  • Renaturation buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM CaCl2, 150 mM NaCl, 0.25% (v/v) Triton X-100)[6]

  • Incubation (Digestion) buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM CaCl2, 150 mM NaCl, 0.1% (v/v) Triton X-100)[6]

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Sample Preparation:

    • Culture cells in serum-free media and treat with desired concentrations of Batimastat (e.g., 5 µM and 7.5 µM) for 48 hours.[6]

    • Collect the conditioned media and centrifuge to remove cell debris.[6]

    • Mix the supernatant with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto a 10% SDS-PAGE gel containing 0.1% gelatin. Run the gel at 4°C.[8]

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each with renaturation buffer to remove SDS and allow the enzymes to renature.[6]

  • Incubation: Incubate the gel in the digestion buffer at 37°C for 18-36 hours.[6][7]

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for at least 30 minutes.[6]

    • Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.[6]

  • Analysis: The intensity of the clear bands can be quantified using densitometry software. A decrease in band intensity in Batimastat-treated samples compared to the control indicates inhibition of MMP activity.

Visualizations

Batimastat_Inhibition_Pathway cluster_cell Cell cluster_ecm Extracellular Matrix (ECM) Pro-MMPs Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Components ECM Components Active MMPs->ECM Components Degradation Degraded ECM Degraded ECM Cell Invasion & Metastasis Cell Invasion & Metastasis Degraded ECM->Cell Invasion & Metastasis Batimastat Batimastat Batimastat->Active MMPs

Caption: Mechanism of Batimastat inhibition of MMP-mediated ECM degradation.

Zymography_Workflow A 1. Cell Culture & Treatment (with Batimastat) B 2. Collect Conditioned Media A->B C 3. Non-reducing SDS-PAGE (Gelatin-infused gel) B->C D 4. Renaturation Wash (Remove SDS) C->D E 5. Incubation (Allow MMPs to digest gelatin) D->E F 6. Coomassie Staining E->F G 7. Destain & Visualize (Clear bands = MMP activity) F->G

References

Application Notes and Protocols: Preparing Batimastat Sodium Salt Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Batimastat is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), playing a crucial role in research related to cancer biology, angiogenesis, and tissue remodeling.[1] Proper preparation and storage of Batimastat stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for preparing a stock solution of Batimastat sodium salt using dimethyl sulfoxide (DMSO), along with essential data on its chemical properties, mechanism of action, and handling procedures.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Batimastat and its sodium salt.

ParameterValueSource(s)
Compound Name This compound[2]
Synonyms BB-94 Sodium Salt[2]
Molecular Weight 499.62 g/mol [2]
Chemical Formula C₂₃H₃₀N₃NaO₄S₂[2]
CAS Number 130464-84-5[2]
Appearance White to off-white solid[2]
Solubility in DMSO 3.57 mg/mL (7.15 mM). Ultrasonic and warming to 60°C may be required.[2]
IC₅₀ Values MMP-1 (3 nM), MMP-2 (4 nM), MMP-9 (4 nM), MMP-7 (6 nM), MMP-3 (20 nM)[1][2]
Storage (Powder) 4°C (sealed, away from moisture) or -20°C for up to 3 years.[2][3]
Storage (Stock Solution) -80°C for 6 months to 1 year; -20°C for 1 month. Avoid repeated freeze-thaw cycles.[2]

Note: Batimastat (non-salt form, CAS: 130370-60-4) has a molecular weight of 477.64 g/mol and higher reported solubility in DMSO of up to 96 mg/mL (200.98 mM).[1] It is crucial to use the correct molecular weight for your specific compound.

Mechanism of Action and Signaling

Batimastat is a synthetic, low-molecular-weight inhibitor of matrix metalloproteinases (MMPs).[4] Its structure contains a hydroxamate moiety that chelates the zinc ion within the catalytic domain of MMPs, effectively blocking their enzymatic activity.[5] MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[6] By inhibiting MMPs, Batimastat prevents ECM degradation, which in turn can inhibit tumor invasion, metastasis, and angiogenesis.[6][7] The activity of MMPs is linked to the activation of signaling pathways such as MAPK/ERK and PI3K/AKT, which regulate cell proliferation and apoptosis.[4] Batimastat's inhibition of MMPs can therefore indirectly influence these critical cellular processes.[4]

Batimastat_Pathway cluster_0 Batimastat Action cluster_1 Cellular Processes cluster_2 Signaling Pathways Batimastat Batimastat MMPs MMPs (e.g., MMP-1, -2, -9) Batimastat->MMPs Inhibits ECM ECM Degradation MMPs->ECM Promotes Apoptosis Apoptosis MMPs->Apoptosis Inhibits PI3K_AKT PI3K/AKT Pathway MMPs->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway MMPs->MAPK_ERK Activates Proliferation Cell Proliferation & Invasion ECM->Proliferation Angiogenesis Angiogenesis ECM->Angiogenesis PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: Batimastat inhibits MMPs, blocking pathways that promote cancer progression.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, recommended)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Safety Precautions
  • Batimastat is a potent pharmaceutical agent. Handle with care in a well-ventilated area or chemical fume hood.[8]

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[8][9]

  • DMSO is a combustible liquid and can facilitate the absorption of chemicals through the skin. Handle with caution.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information before starting.[8][9]

Protocol for Preparing a 5 mM Stock Solution

This protocol provides instructions for preparing 1 mL of a 5 mM this compound stock solution. Adjust volumes as needed.

1. Calculation:

  • Molecular Weight (MW): 499.62 g/mol

  • Desired Concentration (C): 5 mM = 0.005 mol/L

  • Desired Volume (V): 1 mL = 0.001 L

  • Calculate Mass (m): m = C x V x MW

  • Mass to weigh: 0.005 mol/L x 0.001 L x 499.62 g/mol = 0.002498 g = 2.50 mg

2. Weighing the Compound:

  • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh 2.50 mg of the powder directly into the tared tube.

3. Dissolution:

  • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Close the cap tightly and vortex the solution for 1-2 minutes.

  • Visually inspect for any undissolved particles. If particles remain, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[2][5] Gentle warming (up to 60°C) can also aid dissolution but should be done cautiously.[2]

  • Ensure the solution is clear and homogenous before proceeding.

4. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes.[2][10]

  • Clearly label each aliquot with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C for long-term storage (up to 1 year).[2][3] For short-term storage, -20°C for up to one month is acceptable.[2]

Application Workflow

The following diagram illustrates the general workflow from stock solution preparation to its application in cell-based assays.

Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh 1. Weigh Batimastat Sodium Salt dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot for Storage dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw Single Aliquot store->thaw dilute 6. Prepare Working Solution in Media thaw->dilute treat 7. Treat Cells dilute->treat assay 8. Perform Assay (e.g., Viability, Invasion) treat->assay

Caption: Workflow for preparing and using this compound stock solution.

Notes on Handling and Use

  • Hygroscopicity: DMSO is hygroscopic. Moisture can reduce the solubility of Batimastat.[1] Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored container.

  • Aqueous Solubility: Batimastat has very poor solubility in aqueous solutions and may precipitate when the DMSO stock is diluted into cell culture media or buffer.[11] It is recommended to add the diluted working solution to the final volume quickly and mix thoroughly. For in vivo preparations, co-solvents like PEG300 and Tween 80 may be required to maintain solubility.[1][12]

  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the stock solution, as this can lead to degradation of the compound and affect its activity.[2][10] Aliquoting is essential for maintaining the integrity of the stock.

References

Troubleshooting & Optimization

Batimastat sodium salt solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batimastat sodium salt, focusing on common solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

Batimastat is a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor.[1][2][3][] As the free acid, Batimastat is practically insoluble in water, with a predicted very low water solubility.[5] The sodium salt form is utilized to enhance aqueous solubility. However, researchers frequently encounter challenges with precipitation when preparing aqueous solutions, particularly when diluting stock solutions made in organic solvents like DMSO.[1] This can impact the accuracy and reproducibility of experimental results.

Q2: What is the predicted pKa of Batimastat and how does it influence the solubility of its sodium salt?

The strongest acidic pKa of Batimastat is predicted to be 8.86.[5] This is likely associated with the hydroxamic acid group, which is deprotonated to form the sodium salt. The pH of the aqueous solution plays a critical role in the solubility of this compound. At a pH below the pKa, the sodium salt can convert back to the less soluble free acid form, leading to precipitation. Therefore, maintaining a sufficiently high pH is crucial for keeping the compound in solution.

Q3: Can I dissolve this compound directly in water or buffer?

While the sodium salt is more water-soluble than the free acid, direct dissolution in aqueous media can be challenging and may result in incomplete dissolution or the formation of a suspension. For consistent and reliable results, it is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into the aqueous experimental medium.

Q4: How should I store this compound powder and its stock solutions?

  • Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[2]

  • In solvent: Stock solutions should be stored at -80°C for up to 1 year.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue: Precipitation occurs when diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.

This is the most common issue encountered by researchers. The precipitation is typically due to the poor aqueous solubility of the free acid form of Batimastat, which can form when the pH of the final solution is not optimal or when the concentration exceeds its solubility limit in the mixed solvent system.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions A Precipitation observed upon dilution of DMSO stock into aqueous medium B Verify pH of final aqueous solution. Is it neutral or acidic? A->B Check pH C Consider using a co-solvent formulation. Is this for in vivo or in vitro use? A->C Consider formulation D Reduce the final concentration of this compound A->D Check concentration E Use freshly prepared aqueous medium and DMSO A->E Check reagents F Adjust pH of the aqueous medium to be slightly basic (pH > 8.0) before adding the this compound stock solution. B->F If pH is low G Prepare a co-solvent formulation (e.g., with PEG300, Tween-80). See experimental protocols below. C->G H Determine the maximum practical concentration in the specific medium through serial dilutions. D->H I Hygroscopic DMSO can affect solubility. Use new, high-purity DMSO. E->I

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Explanations and Recommendations
  • pH Adjustment:

    • Problem: Batimastat has a predicted acidic pKa of 8.86.[5] In neutral or acidic aqueous solutions, the sodium salt can be protonated to form the poorly soluble free acid, causing it to precipitate out of solution.

    • Solution: Ensure the pH of your final aqueous solution is slightly basic (e.g., pH 8.0-9.0). This can be achieved by using a buffer system in this pH range. Add the this compound stock solution to the buffered aqueous medium while vortexing to ensure rapid and uniform mixing.

  • Use of Co-solvents:

    • Problem: The aqueous solubility of this compound may be low, even at an optimal pH, especially at higher concentrations required for some experiments.

    • Solution: For in vivo studies, co-solvent systems are commonly used. These formulations help to keep the compound in solution upon administration. For in vitro studies, while high concentrations of co-solvents can be toxic to cells, a small, optimized amount might be necessary. Always run a vehicle control to account for any effects of the co-solvents.

  • Final Concentration:

    • Problem: The desired final concentration of this compound may exceed its solubility limit in the final aqueous medium, even with pH and co-solvent optimization.

    • Solution: If precipitation persists, try reducing the final concentration. It may be necessary to perform a preliminary experiment to determine the maximum achievable concentration in your specific aqueous system without precipitation.

  • Reagent Quality:

    • Problem: The quality of the solvents can impact solubility. DMSO is hygroscopic and absorbed water can affect its solvating power.

    • Solution: Use high-purity, anhydrous DMSO to prepare your stock solution. Ensure your aqueous buffers and media are properly prepared and filtered.

Data Presentation

Table 1: Solubility of Batimastat and its Sodium Salt in Different Solvents
CompoundSolventSolubilityNotes
BatimastatWaterPredicted: 0.00173 mg/mL[5]Practically insoluble.
BatimastatDMSOSoluble to 100 mM (47.76 mg/mL)[3]Common solvent for stock solutions.
This compoundDMSO3.57 mg/mL (with sonication and warming to 60°C)Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.
This compoundAqueous MediaLimited, pH-dependentProne to precipitation, especially upon dilution of DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions into aqueous media for in vitro experiments.

G A Weigh Batimastat sodium salt powder B Add appropriate volume of high-purity DMSO A->B C Vortex and/or sonicate to dissolve B->C D Warm to 60°C if necessary to aid dissolution C->D E Aliquot into single-use vials D->E F Store at -80°C E->F

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously. If necessary, sonicate the vial in a water bath to aid dissolution.

  • For difficult-to-dissolve batches, gentle warming (up to 60°C) can be applied.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -80°C to maintain stability.

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Use

This protocol provides an example of a co-solvent formulation suitable for intraperitoneal (i.p.) injection in animal models. Note: This formulation should be prepared fresh before each use.

Methodology:

  • Prepare a stock solution of Batimastat in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of saline (0.9% NaCl) to bring the total volume to 1 mL. Mix thoroughly.

  • This will result in a 2.5 mg/mL suspended solution. Use sonication if necessary to ensure a uniform suspension before administration.

Vehicle Control: Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween-80, and saline, but without Batimastat.

Signaling Pathway Context

Batimastat functions by inhibiting matrix metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix (ECM). This process is crucial in physiological and pathological conditions such as tissue remodeling, angiogenesis, and cancer metastasis.

G cluster_0 Mechanism of Action A This compound B Matrix Metalloproteinases (MMPs) (e.g., MMP-1, MMP-2, MMP-9) A->B Inhibits C Extracellular Matrix (ECM) Degradation B->C Promotes D Inhibition of: - Tumor Invasion - Angiogenesis - Metastasis C->D Leads to

Caption: Simplified signaling pathway showing Batimastat's mechanism of action.

References

Technical Support Center: Optimizing Batimastat Sodium Salt for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Batimastat sodium salt in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its primary mechanism of action involves binding to the zinc ion within the active site of MMPs, thereby competitively and reversibly inhibiting their enzymatic activity.[4][5] This inhibition prevents the degradation of extracellular matrix (ECM) components, a process crucial in cancer cell invasion, metastasis, and angiogenesis.[4][6][7]

Q2: Which specific MMPs are inhibited by this compound?

Batimastat exhibits potent inhibitory activity against a range of MMPs. For a summary of its inhibitory concentrations (IC50), please refer to the table below.

Q3: What are the common applications of this compound in cell-based assays?

This compound is widely used in in vitro studies to investigate the role of MMPs in various cellular processes, including:

  • Cancer cell invasion and migration assays

  • Angiogenesis assays (e.g., tube formation assays)

  • Cell viability and cytotoxicity studies[8][9]

  • Studies on signaling pathways regulated by MMP activity, such as the MAPK and PI3K pathways.[1][10]

Q4: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C.[11]

Troubleshooting Guide

Issue 1: Precipitation of this compound in cell culture media.

Cause: this compound has poor aqueous solubility and can precipitate when a concentrated DMSO stock solution is diluted into aqueous cell culture media.[12] This can be exacerbated by temperature shifts and interactions with media components.[13][14]

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and precipitation.

  • Pre-warm Media: Warm the cell culture media to 37°C before adding the Batimastat stock solution.

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed serum-free media, vortex gently, and then add this intermediate dilution to the final culture volume.

  • Increase Serum Concentration (if applicable): For some cell lines, a temporary increase in the serum concentration in the media can help to stabilize the compound and prevent precipitation.

  • Sonication: If precipitation persists, brief sonication of the final solution can sometimes help to redissolve the compound. However, this should be done cautiously to avoid degradation.

Issue 2: Determining the optimal working concentration of this compound.

Challenge: The optimal concentration of Batimastat can vary significantly depending on the cell line, the specific assay, and the expression levels of target MMPs.

Recommended Workflow:

G cluster_0 Dose-Response Experiment Workflow A 1. Select a wide range of concentrations (e.g., 1 nM to 100 µM) B 2. Perform a cell viability/cytotoxicity assay (e.g., MTT, XTT, or Trypan Blue exclusion) A->B C 3. Incubate cells for a relevant time period (e.g., 24, 48, 72 hours) B->C D 4. Determine the IC50 value (concentration that inhibits 50% of cell viability) C->D E 5. Select non-toxic concentrations for functional assays D->E

Caption: Workflow for determining the optimal concentration of Batimastat.

Issue 3: High background or inconsistent results in functional assays.

Cause: This can be due to off-target effects, cytotoxicity at the concentration used, or issues with the assay itself.

Solutions:

  • Confirm Target MMP Expression: Before starting, confirm that your cell line expresses the MMPs of interest at the protein level (e.g., via Western blot or zymography).

  • Include Proper Controls:

    • Vehicle Control: Treat cells with the same concentration of DMSO used in the highest Batimastat treatment group.

    • Untreated Control: Cells cultured in media alone.

    • Positive Control: If available, a known inhibitor of the pathway or process you are studying.

  • Optimize Assay Conditions: Ensure that other assay parameters, such as cell seeding density and incubation times, are optimized.

Data Presentation

Table 1: Inhibitory Potency and Cellular Effects of this compound

ParameterValueCell Line/SystemReference
IC50 vs. MMP-1 3 nMEnzyme Assay[1][2]
IC50 vs. MMP-2 4 nMEnzyme Assay[1][2]
IC50 vs. MMP-3 20 nMEnzyme Assay[1][2]
IC50 vs. MMP-7 6 nMEnzyme Assay[1][2]
IC50 vs. MMP-9 4 nMEnzyme Assay[1][2]
IC50 (Cell Viability) 7.9 ± 1.6 µMNB-4 (AML)[9]
IC50 (Cell Viability) 9.8 ± 3.9 µMHL-60 (AML)[9]
IC50 (Cell Viability) 12.1 ± 1.2 µMF36-P (MDS)[9]
IC50 (Cell Viability) 18.0 ± 1.6 µMH929 (MM)[9]
Effective Concentration 1.25 - 5 µMCD18 and MiaPaCa2 (Pancreatic Cancer)[8]
Effective Concentration 0.1 - 10 µMMDA-MB-435 (Breast Cancer)[4]

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound.[2][15][16]

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Batimastat dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Signaling Pathway

Batimastat's inhibition of MMPs can impact downstream signaling pathways that are crucial for cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[1][10][17]

G cluster_0 Batimastat Mechanism of Action cluster_1 Downstream Signaling Batimastat Batimastat sodium salt MMPs Matrix Metalloproteinases (MMPs) Batimastat->MMPs Inhibits ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes GF Growth Factor Release MMPs->GF Promotes Receptor Growth Factor Receptors GF->Receptor PI3K PI3K/AKT Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Batimastat inhibits MMPs, leading to reduced ECM degradation and growth factor release, which in turn can modulate downstream PI3K/AKT and MAPK/ERK signaling pathways involved in cell proliferation and survival.

References

Effect of serum on Batimastat sodium salt activity in culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Batimastat sodium salt in cell culture, with a specific focus on the influence of serum on its activity. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Batimastat (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] It functions as an antimetastatic and anti-angiogenic agent by mimicking natural MMP inhibitor peptides.[5] Batimastat binds to the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity and preventing the degradation of the extracellular matrix.[6] This inhibition can impact tumor growth, invasion, and angiogenesis.[5][7][8]

Q2: How does the presence of serum in cell culture media affect the activity of Batimastat?

Serum contains a complex mixture of proteins, including albumin, growth factors, and endogenous MMPs and their tissue inhibitors (TIMPs). These components can influence the apparent activity of Batimastat in several ways:

  • Protein Binding: Batimastat may bind to serum proteins, particularly albumin. This binding is reversible, and only the unbound (free) fraction of the inhibitor is available to interact with and inhibit MMPs. Consequently, the presence of serum can reduce the effective concentration of Batimastat, potentially leading to a higher apparent IC50 value.

  • Presence of Endogenous MMPs and TIMPs: Serum itself contains active MMPs and TIMPs, which can interfere with assays measuring MMP activity. This can lead to higher background activity or mask the inhibitory effect of Batimastat.

  • Cellular Responses: Serum components can induce signaling pathways in cultured cells that may alter the expression and secretion of MMPs, thereby complicating the interpretation of Batimastat's effects.

Q3: What are the reported IC50 values for Batimastat?

The half-maximal inhibitory concentration (IC50) of Batimastat varies depending on the specific MMP being targeted and the assay conditions. In cell-free enzymatic assays, Batimastat exhibits low nanomolar potency against several MMPs.

MMP TargetIC50 (nM)
MMP-13[1][2][3]
MMP-24[1][2][3]
MMP-320[1][2][3]
MMP-76[1][2]
MMP-94[1][2][3]

In cell-based assays, the effective concentration of Batimastat can be significantly higher due to factors like cell permeability and protein binding in the culture medium. For instance, in cell viability assays with hematological tumor cell lines cultured in media containing 10% or 20% fetal bovine serum (FBS), the IC50 values were in the micromolar range.[5]

Cell Line (Hematological Tumor)Culture ConditionIC50 (µM)
NB-410% FBS7.9 ± 1.6[5]
HL-6010% FBS9.8 ± 3.9[5]
F36-P20% FBS12.1 ± 1.2[5]
H92920% FBS18.0 ± 1.6[5]

Troubleshooting Guides

This section provides guidance on common issues encountered when assessing Batimastat activity in the presence of serum.

Issue 1: High variability or inconsistent results in MMP activity assays.

Possible Cause: Interference from serum components.

Troubleshooting Steps:

  • Serum-Free Conditions: Whenever possible, conduct MMP activity assays in serum-free media. This minimizes the interference from endogenous MMPs and TIMPs present in serum.

  • Wash Cells Thoroughly: Before adding serum-free media for conditioning, wash the cell cultures extensively with phosphate-buffered saline (PBS) to remove any residual serum.

  • Control for Serum Effects: If the experimental design requires the presence of serum, include appropriate controls:

    • Vehicle Control (with serum): Cells treated with the vehicle used to dissolve Batimastat in the presence of serum.

    • Serum-Only Control: Medium containing serum but without cells to measure baseline MMP activity in the serum itself.

  • Use a Specific MMP Activity Assay: Employ assay kits that use a specific substrate for the MMP of interest to minimize cross-reactivity with other proteases in the serum.

Issue 2: Higher than expected IC50 value for Batimastat.

Possible Cause: Protein binding of Batimastat to serum components, reducing its free and active concentration.

Troubleshooting Steps:

  • Increase Batimastat Concentration: Based on initial results, a dose-response curve with a higher concentration range of Batimastat may be necessary to achieve complete inhibition in the presence of serum.

  • Compare with Serum-Free Conditions: Perform a parallel experiment in serum-free conditions to determine the baseline IC50. A significant shift in the IC50 in the presence of serum would indicate a strong effect of serum components.

Issue 3: Difficulty in detecting MMP activity in zymography when using serum-containing conditioned media.

Possible Cause: High background from endogenous MMPs in the serum, or presence of TIMPs inhibiting the activity.

Troubleshooting Steps:

  • Switch to Serum-Free Media: The most effective solution is to collect conditioned media from cells cultured in serum-free medium.[9]

  • Optimize Collection Time: Determine the optimal time for collecting conditioned media to maximize the concentration of cell-secreted MMPs.

  • Concentrate the Conditioned Media: If the MMP of interest is expressed at low levels, concentrate the serum-free conditioned media before running the zymography.[9]

  • Include Proper Controls:

    • Positive Control: Recombinant active MMP to ensure the zymography protocol is working.

    • Negative Control: Serum-free media that has not been in contact with cells.

    • Inhibitor Control: A sample of conditioned media treated with a known MMP inhibitor (like EDTA or a specific inhibitor for the MMP of interest) to confirm the identity of the lytic bands.

Experimental Protocols

Protocol 1: General MMP Activity Assay in Serum-Free vs. Serum-Containing Conditions
  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow in their standard serum-containing medium.

  • Serum Starvation (for serum-free condition): Once cells reach the desired confluency, aspirate the serum-containing medium, wash the cells twice with sterile PBS, and add serum-free medium.

  • Treatment: Prepare a serial dilution of this compound. Add the different concentrations of Batimastat to the wells (both serum-free and serum-containing). Include a vehicle control for each condition.

  • Incubation: Incubate the plate for a predetermined period to allow for MMP secretion and inhibition.

  • Sample Collection: Collect the conditioned media from each well.

  • MMP Activity Measurement: Use a commercially available fluorometric or colorimetric MMP activity assay kit. Follow the manufacturer's instructions. Briefly, this usually involves adding the conditioned media to a reaction buffer containing a specific MMP substrate.

  • Data Analysis: Measure the fluorescence or absorbance over time. Calculate the rate of substrate cleavage for each condition and determine the IC50 of Batimastat in the presence and absence of serum.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
  • Sample Preparation:

    • Culture cells to 70-80% confluency in serum-containing medium.

    • Wash the cells twice with serum-free medium.

    • Incubate the cells in serum-free medium for 24-48 hours to collect conditioned media.[9]

    • Centrifuge the collected media to remove cells and debris.[9]

    • Determine the protein concentration of the conditioned media.

  • Gel Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Mix equal amounts of protein from each sample with non-reducing sample buffer.

    • Load the samples onto the gel. Include a molecular weight marker and a positive control (recombinant MMP-2 and MMP-9).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Renaturation and Development:

    • Wash the gel with a renaturing buffer (e.g., Triton X-100 solution) to remove SDS and allow the MMPs to renature.

    • Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C overnight. This allows the active MMPs to digest the gelatin in the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Analysis: The position of the clear bands indicates the molecular weight of the MMPs (pro- and active forms), and the intensity of the bands provides a semi-quantitative measure of their activity.

Visualizations

Serum_Effect_on_Batimastat Batimastat Batimastat (Total Concentration) Serum Serum Proteins (e.g., Albumin) Batimastat->Serum Binding Inhibition Inhibition of MMP Activity Batimastat->Inhibition Unbound Batimastat Reduced_Activity Reduced Effective Concentration Serum->Reduced_Activity MMP Matrix Metalloproteinase (MMP) Inhibition->MMP Reduced_Activity->Inhibition Leads to

Caption: Serum protein binding reduces the free concentration of Batimastat available to inhibit MMPs.

Experimental_Workflow_MMP_Assay cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Assay cluster_2 Data Analysis A Seed Cells B Wash with PBS A->B C Add Serum-Free or Serum-Containing Media B->C D Treat with Batimastat C->D E Collect Conditioned Media D->E F Perform MMP Activity Assay (e.g., Fluorometric) E->F G Calculate Rate of Substrate Cleavage F->G H Determine IC50 G->H

Caption: Workflow for assessing Batimastat's effect on MMP activity in cell culture.

Troubleshooting_Logic Start Inconsistent MMP Inhibition Results? SerumPresent Is serum present in the assay? Start->SerumPresent Action1 Switch to serum-free media. Wash cells thoroughly. SerumPresent->Action1 Yes Action2 Include serum-only and vehicle controls. SerumPresent->Action2 If serum is required HighIC50 Is the apparent IC50 higher than expected? SerumPresent->HighIC50 No Action1->HighIC50 Action2->HighIC50 Action3 Consider protein binding. Increase Batimastat concentration range. HighIC50->Action3 Yes End Consistent Results HighIC50->End No Action3->End

Caption: A logical guide for troubleshooting inconsistent Batimastat activity in culture.

References

Avoiding degradation of Batimastat sodium salt during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Batimastat sodium salt to prevent its chemical degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from moisture and light.[1][2] The recommended temperature for long-term storage is -20°C.[2][3][4]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions should be prepared, aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, and stored in tightly sealed vials.[1][5] The recommended storage temperature for solutions is -80°C.[1][2][3][4]

Q3: What is the expected stability of this compound under recommended storage conditions?

A3: The stability of this compound varies depending on whether it is in solid form or in a solvent. The following table summarizes the typical stability periods.

FormStorage TemperatureTypical Stability PeriodCitations
Solid (Powder) -20°CUp to 3 years[3][6]
In Solvent -20°CUp to 1 month[1][5][6]
In Solvent -80°C6 months to 1 year[1][3]

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is soluble in DMSO (Dimethyl sulfoxide) up to approximately 96-100 mM.[6][7] It is generally considered insoluble in water and ethanol.[6][8] For in vivo studies, DMSO concentrations should be kept low, typically below 10% for normal mice.[3]

Q5: What substances or conditions should be avoided to prevent degradation?

A5: this compound is stable under recommended storage conditions but can be degraded by certain factors.[2] Avoid:

  • Moisture: Store in a desiccated environment.[1][7]

  • Strong Acids/Alkalis: These can cause hydrolysis.[2][4]

  • Strong Oxidizing/Reducing Agents: These can lead to chemical decomposition.[2][4]

  • Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is critical to prevent degradation from temperature fluctuations.[1][6]

  • Direct Sunlight: Store protected from light.[2]

Troubleshooting Guide

Problem: I suspect my this compound has degraded. What should I do?

This troubleshooting workflow can help you identify the potential cause and determine the viability of your compound.

G cluster_0 Troubleshooting Suspected Degradation start Start: Suspected Degradation (e.g., loss of activity, unexpected results) visual Step 1: Visual & Physical Inspection - Discoloration? - Clumping/Change in texture? start->visual records Step 2: Review Storage Records - Stored at correct temp? (-20°C solid, -80°C solution) - Protected from light/moisture? - How many freeze-thaw cycles? visual->records purity_check Step 3: Perform Purity Analysis - Run HPLC/LC-MS analysis - Compare to reference standard or initial batch data records->purity_check decision Step 4: Analyze Results purity_check->decision discard Result: Compound Degraded - Discard sample - Order new batch decision->discard Purity is low or unknown peaks present ok Result: Compound Stable - Review experimental protocol - Check other reagents decision->ok Purity is high and matches specifications

Caption: Troubleshooting flowchart for suspected this compound degradation.

Problem: My compound shows reduced efficacy in my matrix metalloproteinase (MMP) inhibition assay.

If you have ruled out degradation using the troubleshooting guide above, consider the mechanism of action. Batimastat is a broad-spectrum MMP inhibitor that works by chelating the zinc ion in the MMP active site.[9][10]

G cluster_1 Batimastat Mechanism of Action MMP Active MMP (with Zn²⁺ ion) Degradation ECM Degradation MMP->Degradation cleaves InhibitedMMP Inactive MMP-Batimastat Complex MMP->InhibitedMMP binds to Zn²⁺ ECM Extracellular Matrix (ECM) (e.g., Collagen) ECM->Degradation NoDegradation ECM Remains Intact ECM->NoDegradation Batimastat Batimastat (Chelating Agent) Batimastat->InhibitedMMP InhibitedMMP->NoDegradation prevents cleavage of

Caption: Simplified pathway of MMP inhibition by Batimastat.

Reduced efficacy could be due to factors in your experimental setup that interfere with this mechanism, such as the presence of other strong chelating agents (e.g., EDTA) in your buffers that compete for the zinc ion.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution for in vitro experiments.

G cluster_2 Stock Solution Preparation Workflow start 1. Equilibrate Bring vial of solid Batimastat to room temperature. weigh 2. Weigh Accurately weigh the required amount in a sterile microfuge tube. start->weigh dissolve 3. Dissolve Add fresh, anhydrous-grade DMSO to the desired concentration (e.g., 10 mM). weigh->dissolve vortex 4. Mix Vortex thoroughly until the solid is completely dissolved. dissolve->vortex aliquot 5. Aliquot Dispense into single-use, tightly sealed vials. vortex->aliquot store 6. Store Immediately store aliquots at -80°C, protected from light. aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Detailed Steps:

  • Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: In a controlled environment (e.g., a chemical hood), carefully weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For example, for a 10 mM stock solution of this compound (MW: 499.62 g/mol ), dissolve 4.996 mg in 1 mL of DMSO.

  • Mixing: Ensure the solution is homogenous by vortexing. Visually inspect to confirm that no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately divide the stock solution into smaller, single-use volumes in appropriate vials (e.g., cryovials).

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general guideline for assessing the purity of this compound. The exact parameters may need to be optimized for your specific system.

Objective: To separate the parent compound from potential degradants and quantify its purity.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample of this compound dissolved in DMSO or a suitable solvent mixture.

Methodology:

  • Sample Preparation: Prepare a sample of your this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • System Equilibration: Equilibrate the HPLC system with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.

  • Elution Gradient: Run a linear gradient to separate the components. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: Ramp from 5% B to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: Return to 5% B

    • 31-35 min: Re-equilibrate at 5% B

  • Detection: Monitor the elution profile using a UV detector at a wavelength where Batimastat has strong absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. The appearance of significant new peaks or a decrease in the main peak area compared to a reference standard indicates degradation.

References

Validation & Comparative

The Synergistic Potential of Batimastat Sodium Salt and Cisplatin in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer efficacy of Batimastat sodium salt in combination with the widely-used chemotherapeutic agent, cisplatin. This analysis is supported by experimental data from preclinical cancer models and is benchmarked against alternative therapeutic strategies.

The combination of Batimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with cisplatin, a DNA-alkylating agent, has shown significant promise in preclinical studies, particularly in ovarian cancer models. This guide delves into the experimental evidence, compares this combination with other MMP inhibitors, and provides detailed protocols for the key assays used to evaluate their efficacy.

Performance in Preclinical Cancer Models

The synergistic effect of combining Batimastat with cisplatin has been most notably demonstrated in human ovarian carcinoma xenografts. In these models, the combination therapy has been shown to completely prevent tumor growth and spread, leading to a significant improvement in survival compared to either agent administered alone.[1]

Ovarian Carcinoma Xenograft Model Data
Treatment GroupDosage and AdministrationTumor Growth and SpreadSurvival Outcome
Control (Vehicle) -Progressive tumor growth and ascites formation.All animals died.
Cisplatin alone 4 mg/kg i.v., every 7 days for 3 injectionsDelayed tumor growth.Increased survival time, but all animals eventually died.
Batimastat alone 60 mg/kg i.p., every other day for 8 injectionsDelayed tumor growth.Increased survival time, but all animals eventually died.
Batimastat + Cisplatin Batimastat: 60 mg/kg i.p., every other day for 8 injectionsCisplatin: 4 mg/kg i.v., every 7 days for 3 injectionsComplete prevention of tumor growth and spread.All animals were alive and healthy at day 200.[1]

While robust data for this specific combination in other cancer types such as lung and pancreatic cancer is less established in publicly available literature, the known mechanisms of action of both drugs suggest potential for broader applicability. Cisplatin is a cornerstone treatment for many solid tumors, and MMPs are known to be involved in the progression of various cancers.

Comparison with Alternative MMP Inhibitors

Batimastat was one of the first synthetic MMP inhibitors to be clinically evaluated.[2] Its broad-spectrum activity against various MMPs was promising; however, its poor oral bioavailability led to the development of other inhibitors like Marimastat.[2]

MMP InhibitorCombination PartnerCancer ModelKey Findings
Batimastat CisplatinOvarian Carcinoma XenograftsPotentiated antitumor activity of cisplatin, leading to complete prevention of tumor growth and 100% survival at day 200.[1]
Marimastat Carboplatin + PaclitaxelAdvanced Non-Small Cell Lung Cancer (Phase I)Well-tolerated combination with a 57% partial response rate.[3]
Marimastat GemcitabinePancreatic Cancer (Phase III)Failed to show a survival benefit compared to gemcitabine alone.[4]

It is important to note that direct head-to-head preclinical studies comparing Batimastat-cisplatin with other MMP inhibitor-chemotherapy combinations are scarce. The efficacy of these combinations can be highly dependent on the cancer type, the specific MMPs involved, and the choice of chemotherapeutic agent.

Mechanisms of Action and Signaling Pathways

The synergistic anti-cancer effect of the Batimastat and cisplatin combination stems from their distinct but complementary mechanisms of action.

Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which block DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[5]

Batimastat , as an MMP inhibitor, prevents the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, Batimastat can potentially sensitize cancer cells to the cytotoxic effects of cisplatin. Recent studies have also suggested that Batimastat can induce apoptosis and cell cycle arrest through the modulation of signaling pathways such as MAPK and PI3K/Akt.[6][7][8]

Below are diagrams illustrating the key signaling pathways involved.

cisplatin_apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA_damage DNA Damage (Adducts) p53 p53 Activation DNA_damage->p53 Bax Bax Activation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 via Cytochrome c release from mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA->DNA_damage Cross-linking

Cisplatin-Induced Apoptotic Pathway

batimastat_signaling_pathway cluster_signaling Intracellular Signaling Batimastat Batimastat MMPs Matrix Metalloproteinases (MMPs) Batimastat->MMPs Inhibition MAPK_pathway MAPK Pathway Batimastat->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway Batimastat->PI3K_Akt_pathway ECM_degradation ECM Degradation MMPs->ECM_degradation Invasion_Metastasis Invasion & Metastasis ECM_degradation->Invasion_Metastasis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_pathway->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt_pathway->Apoptosis

Batimastat's Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Batimastat and cisplatin are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the drug combination on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with varying concentrations of Batimastat, cisplatin, and their combination for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[9][10]

Gelatin Zymography for MMP Activity

This technique is employed to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or tissue extracts.

Protocol:

  • Sample Preparation: Collect conditioned media from cell cultures or prepare tissue lysates. Determine the protein concentration of each sample.

  • Electrophoresis: Run the samples on a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin under non-reducing conditions.

  • Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.[11][12][13][14]

Western Blotting for Signaling Pathway Analysis

This method is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways like MAPK and PI3K/Akt.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins (e.g., ERK, Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16][17][18][19]

In Vivo Xenograft Tumor Model

This experimental workflow is crucial for evaluating the in vivo efficacy of the drug combination.

xenograft_workflow start Start inoculation Inoculate human cancer cells into nude mice start->inoculation tumor_growth Allow tumors to reach a palpable size inoculation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer treatment: - Control (Vehicle) - Batimastat alone - Cisplatin alone - Batimastat + Cisplatin randomization->treatment monitoring Monitor tumor volume and animal weight regularly treatment->monitoring endpoint Endpoint: - Tumor size limit reached - Pre-defined study duration monitoring->endpoint analysis Analyze tumor growth, metastasis, and survival endpoint->analysis end End analysis->end

In Vivo Xenograft Study Workflow

Conclusion

The combination of this compound and cisplatin presents a compelling therapeutic strategy, with strong preclinical evidence of synergistic anti-tumor activity, particularly in ovarian cancer models. While further research is needed to explore its efficacy in other cancer types and to directly compare it with newer generations of MMP inhibitors, the available data underscores the potential of targeting both the tumor microenvironment and cancer cell proliferation pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and validate these promising findings.

References

A Researcher's Guide to Negative Controls in Batimastat Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Batimastat (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial to extracellular matrix remodeling.[1][2] Due to their role in processes like tumor invasion, angiogenesis, and metastasis, MMPs are significant targets in cancer research.[3][4][5] When designing experiments with Batimastat, the inclusion of appropriate negative controls is paramount to ensure that the observed effects are specifically due to the inhibition of MMP activity and not a result of the solvent or off-target effects of the compound's chemical structure. This guide compares the use of two essential types of negative controls—the vehicle control and a structurally related, inactive analog—and provides experimental data and protocols to support their implementation.

Comparison of Negative Controls for Batimastat

A robust experimental design will ideally include both a vehicle control and an inactive analog to isolate the specific effects of MMP inhibition.

Control Type Description Purpose Advantages Limitations
Vehicle Control The solvent or carrier used to dissolve and administer Batimastat, administered to a control group in the same volume and manner as the active drug.[6]To control for any physiological effects of the solvent itself.Simple to implement; essential for all in vivo and in vitro studies.Does not account for potential off-target effects of the Batimastat molecule's chemical scaffold.
Inactive Analog A molecule structurally similar to Batimastat but lacking the functional group responsible for MMP inhibition (the hydroxamate group, which chelates the catalytic zinc ion).[7][8]To control for off-target effects unrelated to MMP inhibition that might be caused by the compound's core structure.Provides a higher level of specificity, strengthening the conclusion that observed effects are due to MMP inhibition.A commercially available, validated inactive analog of Batimastat is not commonly cited in published literature, often requiring custom synthesis.

Data Presentation: Batimastat vs. Vehicle Control

The following tables summarize quantitative data from studies comparing the effects of Batimastat to a vehicle control in both in vitro and in vivo models.

Table 1: In Vitro Cell Viability in Hematological Cancer Cell Lines

This table illustrates the dose-dependent cytotoxic effect of Batimastat on the F36-P myelodysplastic syndrome cell line compared to an untreated control.

Treatment (48h)Concentration (µM)Viable Cells (%) (Mean ± SEM)Early Apoptosis (%) (Mean ± SEM)
Control 090.3 ± 2.75.6 ± 2.3
Batimastat 5.0Not ReportedNot Reported
Batimastat 7.558.7 ± 2.430.0 ± 4.0
(Data sourced from a study on hematological tumors. The control group represents the baseline against which Batimastat's effects are measured.)[1]
Table 2: In Vivo Tumor Growth in a Murine Melanoma Metastasis Model

This table shows the effect of Batimastat on the growth of liver metastases of B16F1 melanoma cells in mice compared to a vehicle control.

Treatment GroupMean Diameter of Liver Metastases (Reduction vs. Control)Tumor Volume (Equivalent Reduction vs. Control)
Vehicle Control BaselineBaseline
Batimastat (50 mg/kg, i.p.) 23%54%
(Data from an in vivo study on melanoma liver metastases.)[3]
Table 3: In Vivo Muscle Function in a Duchenne Muscular Dystrophy Mouse Model

This table demonstrates the effect of Batimastat on skeletal muscle strength in mdx mice, a model for Duchenne muscular dystrophy, compared to mice receiving only the vehicle.

Treatment GroupDiaphragm Specific Force (at 100 Hz) (mN/mm²) (Mean ± SEM)
mdx + Vehicle ~200
mdx + Batimastat (30 mg/kg, i.p.) ~250
P < 0.05 vs. vehicle-treated mdx mice.
(Data adapted from a study on muscular dystrophy in mdx mice.)[6]

Mandatory Visualizations

Logical Workflow for Batimastat Experimentation

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Treatment Groups cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis cluster_4 Phase 5: Interpretation A Experimental Goal: Assess effect of MMP inhibition B Experimental System (e.g., Cancer Cell Line, Animal Model) A->B C Group 1: Batimastat Treatment B->C D Group 2: Vehicle Control B->D E Group 3: Inactive Analog Control B->E F Measure Outcomes (e.g., Cell Viability, Tumor Volume, Protein Expression) C->F D->F E->F G Compare Batimastat vs. Vehicle Control F->G H Compare Batimastat vs. Inactive Analog F->H I Compare Vehicle vs. Inactive Analog F->I J Conclusion on Specificity: Effect is due to MMP inhibition if: - Batimastat shows effect vs. both controls - No significant difference between controls G->J H->J I->J

Caption: Experimental workflow for Batimastat studies with appropriate negative controls.

Batimastat's Effect on MMP-Mediated Signaling Pathways

G cluster_0 Extracellular Signals cluster_1 cluster_2 cluster_3 Cellular Responses Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokines->Receptor Tyrosine Kinases PI3K/AKT Pathway PI3K/AKT Pathway Receptor Tyrosine Kinases->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinases->MAPK/ERK Pathway Integrins Integrins Integrins->PI3K/AKT Pathway Integrins->MAPK/ERK Pathway MMPs MMPs PI3K/AKT Pathway->MMPs Upregulate Expression MAPK/ERK Pathway->MMPs Upregulate Expression Cell Proliferation Cell Proliferation Cell Survival Cell Survival Invasion Invasion Angiogenesis Angiogenesis MMPs->Cell Proliferation Promote MMPs->Cell Survival Promote MMPs->Invasion Promote MMPs->Angiogenesis Promote Batimastat Batimastat Batimastat->MMPs Inhibits

Caption: Batimastat inhibits MMPs, blocking key pro-tumorigenic signaling pathways.

Experimental Protocols

In Vivo Batimastat Administration with Vehicle Control

This protocol is adapted from a study on Duchenne muscular dystrophy in mdx mice.[6]

Objective: To assess the in vivo efficacy of Batimastat compared to a vehicle control.

Materials:

  • Batimastat sodium salt

  • Phosphate-buffered saline (PBS)

  • Tween 80

  • Sterile injection supplies

  • Animal model (e.g., tumor-bearing nude mice)

Procedure:

  • Preparation of Batimastat Suspension: Prepare a suspension of Batimastat at 3 mg/mL in PBS containing 0.01% Tween 80. Ensure the suspension is homogenous by vortexing before each use.

  • Preparation of Vehicle Control: Prepare the vehicle control solution consisting of PBS with 0.01% Tween 80.

  • Animal Dosing:

    • For the treatment group, administer Batimastat via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

    • For the control group, administer an equal volume of the vehicle control solution via i.p. injection.

  • Dosing Schedule: Administer injections three times a week for the duration of the study (e.g., 5 weeks).[6]

  • Monitoring: Monitor tumor volume, body weight, and overall animal health regularly. At the study's endpoint, sacrifice the animals and collect tissues for further analysis (e.g., histology, Western blot).

In Vitro Cell Viability (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of Batimastat.

Objective: To quantify the effect of Batimastat on the viability of cultured cells.

Materials:

  • Target cell line (e.g., cancer cells)

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO or PBS, depending on Batimastat's solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Batimastat in culture medium.

    • Treat cells with varying concentrations of Batimastat (e.g., 0.1 µM to 10 µM).

    • Include a "vehicle control" group treated with the highest concentration of the vehicle used for the Batimastat dilutions.

    • Include an "untreated control" group with only culture medium.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control group after subtracting the background absorbance.

Western Blot for Signaling Pathway Analysis

This protocol allows for the semi-quantitative analysis of protein expression and phosphorylation to investigate the effects of Batimastat on signaling pathways like MAPK/ERK and PI3K/AKT.[2]

Objective: To measure changes in the expression or phosphorylation status of key proteins in response to Batimastat treatment.

Materials:

  • Cell or tissue lysates from Batimastat- and control-treated groups

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues treated with Batimastat or vehicle control. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or total protein stain).[9][10] Calculate the fold change in protein expression or phosphorylation relative to the vehicle control group.[9]

References

A Comparative Guide to the In Vitro and In Vivo Effects of Batimastat (BB-94)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of Batimastat (BB-94), a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Batimastat is a synthetic, low-molecular-weight compound that functions as a potent inhibitor of MMPs.[1][2] These zinc-dependent endopeptidases play a crucial role in the degradation of the extracellular matrix, a process integral to physiological and pathological tissue remodeling, including tumor invasion, metastasis, and angiogenesis.[1][3] Batimastat's mechanism of action involves binding to the zinc ion within the active site of MMPs, thereby blocking their enzymatic activity.[1][2] It is a hydroxamate-based peptidomimetic that mimics collagen, a natural substrate for many MMPs.[4][5][6]

Comparative Data on the Effects of Batimastat

The following tables summarize the quantitative data from various in vitro and in vivo studies on Batimastat.

Table 1: In Vitro Effects of Batimastat

ParameterCell Line/EnzymeConcentration/DoseObserved EffectReference
MMP Inhibition (IC₅₀) MMP-13 nM50% inhibition of enzyme activity[7][8]
MMP-2 (Gelatinase A)4 nM50% inhibition of enzyme activity[7][8]
MMP-320 nM50% inhibition of enzyme activity[7][8]
MMP-76 nM50% inhibition of enzyme activity[7][8]
MMP-9 (Gelatinase B)4 nM50% inhibition of enzyme activity[7][8]
Cell Viability Hematological (HL-60, NB-4, F36-P)5 µM and 7.5 µMDose- and time-dependent decrease in cell viability.[4][6][9][4][9]
Human Breast Cancer (MDA-MB-435)0.1 to 10.0 µMNo effect on cell viability after 6 days.[3][10][3][10]
Human Colon Carcinoma (C170HM2, AP5LV)0.01 to 3.0 µg/mlNo direct cytotoxic effects.[11][12][11]
Cell Invasion Pancreatic Cancer (Capan1)40 ng/mLReduced number of invasive cells from 191 ± 37 to 96 ± 14.[13][13]
Pancreatic Cancer (AsPC1)400 ng/mLDose-dependent reduction in invasive cells (99 ± 31 vs. 36 ± 14).[13][13]
Endothelial CellsNot specifiedSignificantly inhibited invasion through Matrigel.[14][14]
Apoptosis Hematological (HL-60, NB-4, F36-P)5 µM and 7.5 µMSignificant increase in early and late apoptosis after 48h.[4][9][4]
Cell Cycle Human Promyelocytic Leukemia (HL-60)7.5 µMCell cycle arrest at G0/G1 phase (53% vs 43% in control).[4][4]

Table 2: In Vivo Effects of Batimastat

ParameterAnimal ModelDosageObserved EffectReference
Tumor Growth Human Breast Cancer (MDA435/LCC6) Xenograft50 mg/kg i.p. dailyStatistically significant decrease in solid tumor size.[1][1]
Human Ovarian Carcinoma XenograftNot specifiedEffectively blocks tumor growth.[7][7]
Orthotopic Rat Prostate Cancer (MatLyLu)30 mg/kg i.p. dailyReduced mean tumor weight from 18.9 g (control) to 11.1 g.[15][15]
Murine Hemangioma (eEnd.1 cells)30, 3, and 0.3 mg/kg dailyDose-dependent inhibition of tumor growth.[14][16][14]
Metastasis Human Breast Cancer (MDA-MB-435) Xenograft30 mg/kg i.p. dailyReduced incidence, number (P=0.0001), and total volume (P=0.0001) of lung metastases.[3][10][3]
Human Colon Carcinoma (C170HM2) Liver Metastasis Model40 mg/kg i.p. dailyReduced mean number of liver tumors to 35% of control.[11][11]
B16F1 Melanoma Liver Metastasis Model50 mg/kg i.p. daily54% reduction in tumor volume.[17][17]
Angiogenesis B16F1 Melanoma Liver Metastasis Model50 mg/kg i.p. dailySignificantly reduced percentage vascular volume within liver metastases.[17][17]
Murine Hemangioma (eEnd.1 cells)Not specifiedInhibited the angiogenic response induced by endothelioma cell supernatant.[14][14]
Malignant Ascites Human Ovarian Ascites Tumor ModelNot specifiedProlonged life of mice.[1][1]
Patients with Malignant AscitesNot specifiedResponse to treatment was seen in about half of evaluable patients.[18][18]

Signaling Pathways and Mechanism of Action

In vitro studies have shown that Batimastat can influence critical signaling pathways involved in cell survival and proliferation.[4] In hematological tumor models, Batimastat promoted apoptosis with the contribution of caspases and the ERK1/2 pathway.[4][9] In some cell lines, an activation of ERK1/2 was associated with a decrease in the AKT pathway, supporting the induction of apoptosis.[4] The primary mechanism of Batimastat, however, remains its direct inhibition of MMPs, which in turn reduces the degradation of the extracellular matrix. This action impedes cell migration, invasion, and the release of matrix-bound growth factors necessary for angiogenesis.[3][14][17]

Batimastat_Mechanism_of_Action cluster_downstream Downstream Effects Batimastat Batimastat (BB-94) MMPs Matrix Metalloproteinases (MMP-1, -2, -3, -7, -9) Batimastat->MMPs Inhibits ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes GF Release of Matrix-Bound Growth Factors (e.g., VEGF) MMPs->GF Promotes Invasion Tumor Cell Invasion & Metastasis ECM->Invasion Enables Angiogenesis Angiogenesis GF->Angiogenesis Stimulates Growth Tumor Growth Invasion->Growth Contributes to Angiogenesis->Growth Supports

Caption: Mechanism of Batimastat's anti-tumor and anti-angiogenic effects.

Experimental Protocols

1. In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This protocol is a generalized procedure based on methodologies described in studies assessing the anti-invasive properties of Batimastat.[13]

  • Objective: To quantify the effect of Batimastat on the ability of cancer cells to invade through a basement membrane matrix.

  • Materials:

    • Boyden chamber inserts with 8.0 µm pore size polycarbonate membranes.

    • Matrigel basement membrane matrix.

    • Cancer cell line of interest (e.g., Capan1 pancreatic cancer cells).[13]

    • Serum-free cell culture medium and medium supplemented with a chemoattractant (e.g., 10% FBS).

    • Batimastat (BB-94) stock solution (e.g., in DMSO).[13]

    • Staining solution (e.g., Diff-Quik).

    • Cotton swabs, sterile PBS, 24-well plates.

  • Procedure:

    • Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Boyden chamber inserts and allow it to solidify at 37°C for at least 1 hour.

    • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • Treatment: Prepare cell suspensions containing various concentrations of Batimastat (e.g., 40-400 ng/mL) and a vehicle control (e.g., DMSO).[13] Incubate cells with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.

    • Assay Setup: Add medium containing a chemoattractant to the lower wells of the 24-well plate. Place the Matrigel-coated inserts into the wells. Seed the pre-treated cell suspension into the upper chamber of the inserts.

    • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours, allowing cells to invade through the matrix and membrane.

    • Quantification:

      • After incubation, remove the inserts. Use a cotton swab to gently wipe away non-invasive cells from the upper surface of the membrane.

      • Fix the invasive cells on the lower surface of the membrane with methanol.

      • Stain the cells using a staining solution like Diff-Quik.

      • Count the number of stained, invaded cells in several representative fields under a microscope.

      • Calculate the percentage of invasion inhibition relative to the vehicle control.

2. In Vivo Tumor Xenograft Model

This protocol is a generalized procedure based on methodologies described in studies evaluating Batimastat's effect on tumor growth and metastasis.[1][3][10]

  • Objective: To assess the efficacy of Batimastat in inhibiting primary tumor growth and metastasis in an animal model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice).[1][3]

    • Tumor cell line (e.g., MDA-MB-435 human breast cancer cells).[3][10]

    • Batimastat suspension (e.g., in 0.9% NaCl with 0.01% Tween 80).[13]

    • Vehicle control solution.

    • Calipers for tumor measurement.

    • Sterile syringes and needles.

  • Procedure:

    • Cell Inoculation: Harvest cultured tumor cells and resuspend them in sterile PBS or culture medium. Subcutaneously inject a defined number of cells (e.g., 2 x 10⁶) into the mammary fat pad of each mouse.[1]

    • Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.

    • Drug Administration: Administer Batimastat (e.g., 30-50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.[1][3]

    • Monitoring:

      • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

      • Monitor animal body weight and overall health throughout the study.

    • Study Termination and Analysis:

      • At the end of the study (e.g., after 4-6 weeks) or when tumors in the control group reach a predetermined size, euthanize the animals.

      • Excise the primary tumors and weigh them.

      • Harvest organs of interest (e.g., lungs, liver) to assess metastasis.[3][17]

      • Metastases can be quantified by counting surface nodules or through histological analysis of tissue sections.

      • Statistical analysis is performed to compare tumor growth and metastasis between the treated and control groups.

Caption: General experimental workflow for evaluating Batimastat.

Conclusion

The experimental data consistently demonstrates that Batimastat is a potent inhibitor of MMPs in vitro. This enzymatic inhibition translates to significant anti-tumor and anti-metastatic effects in vivo across a range of cancer models. A key observation is that Batimastat often exerts its in vivo effects without direct cytotoxicity, as shown in several in vitro cell viability assays.[10][11] Its primary in vivo mechanisms appear to be the inhibition of tumor cell invasion and the suppression of angiogenesis, which are both highly dependent on MMP activity.[14][17] While early clinical trials showed some promise, particularly in controlling malignant ascites, issues with administration and side effects have limited its clinical progression.[18] Nevertheless, Batimastat remains a critical tool for researchers studying the roles of MMPs in cancer and other diseases.

References

Confirming Batimastat Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to confirm the cellular target engagement of Batimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. We will delve into experimental data and detailed protocols for key assays, offering a comprehensive resource for researchers investigating the efficacy and mechanism of action of Batimastat and related MMP inhibitors.

Batimastat: An Overview of its Cellular Targets

Batimastat is a potent, broad-spectrum inhibitor of matrix metalloproteinases. It functions as a competitive, reversible inhibitor by chelating the zinc ion within the active site of MMPs[1]. Its inhibitory activity spans multiple MMPs, making it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes.

Comparative Efficacy of Batimastat

The inhibitory potency of Batimastat against various MMPs has been well-characterized. The following table summarizes its half-maximal inhibitory concentrations (IC50) for key MMPs.

Target MMPIC50 (nM)
MMP-1 (Collagenase-1)3
MMP-2 (Gelatinase-A)4
MMP-3 (Stromelysin-1)20
MMP-7 (Matrilysin)6
MMP-9 (Gelatinase-B)4

Data sourced from multiple studies.

When compared to other MMP inhibitors, such as GM6001 (Ilomastat), Batimastat demonstrates distinct effects. For instance, in a cytotoxicity assay on pancreatic cancer cells, Batimastat was shown to be more effective than GM6001[2]. This suggests that while both are broad-spectrum MMP inhibitors, their efficacy can vary depending on the cellular context and the specific MMPs involved.

Experimental Protocols for Confirming Target Engagement

Confirming that a drug binds to its intended target within a cell is a critical step in drug development. The following are key experimental protocols to confirm Batimastat's engagement with its MMP targets in a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify drug-target interaction in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture cells to 70-80% confluency treatment Treat cells with Batimastat or vehicle (DMSO) cell_culture->treatment aliquot Aliquot cell suspension into PCR tubes treatment->aliquot heat Heat aliquots across a temperature gradient aliquot->heat lyse Lyse cells and separate soluble/insoluble fractions heat->lyse western_blot Analyze soluble fraction by Western Blot for MMPs lyse->western_blot

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentration of Batimastat or vehicle (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C[3].

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures for a set time (e.g., 3-8 minutes), followed by a cooling step[4][5].

  • Lysis and Fractionation: Lyse the cells using a non-denaturing lysis buffer containing protease inhibitors. Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation[5].

  • Protein Analysis: Analyze the amount of soluble target protein (specific MMPs) in each sample by Western blotting. A successful target engagement by Batimastat will result in a higher amount of soluble MMP at elevated temperatures compared to the vehicle-treated control, indicating thermal stabilization.

Gelatin Zymography

Zymography is an electrophoretic technique used to measure the activity of gelatinases, such as MMP-2 and MMP-9.

Experimental Workflow:

Zymography_Workflow cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis cluster_detection Detection treat_cells Treat cells with Batimastat in serum-free media collect_media Collect conditioned media treat_cells->collect_media prepare_gel Prepare polyacrylamide gel containing gelatin collect_media->prepare_gel run_gel Run samples under non-reducing conditions prepare_gel->run_gel renature Wash gel to remove SDS and renature MMPs incubate Incubate gel in developing buffer renature->incubate stain Stain with Coomassie Blue and visualize clear bands incubate->stain

Caption: Workflow for gelatin zymography to assess MMP activity.

Detailed Protocol:

  • Sample Preparation: Culture cells in the presence of Batimastat in serum-free media for 24-48 hours. Collect the conditioned media, which will contain secreted MMPs[6][7].

  • Electrophoresis: Prepare a polyacrylamide gel containing gelatin (e.g., 0.1% w/v). Load the conditioned media samples mixed with a non-reducing sample buffer and perform electrophoresis[6][7].

  • Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C overnight to allow for gelatin degradation by active MMPs[8].

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the clear bands corresponds to the level of MMP activity. A reduction in the intensity of these bands in Batimastat-treated samples confirms inhibition of MMP activity.

Western Blotting for Downstream Signaling

Batimastat's inhibition of MMPs can affect downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.

Signaling Pathway:

Batimastat_Signaling Batimastat Batimastat MMPs MMPs Batimastat->MMPs inhibits GrowthFactors Growth Factor Release MMPs->GrowthFactors mediates RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK activates PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway affected by Batimastat.

Detailed Protocol:

  • Cell Lysis: Treat cells with Batimastat for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins[1][9].

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[10][11].

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT). Subsequently, strip the membrane and re-probe with antibodies for total ERK and total AKT to normalize for protein loading[10][11].

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the proteins. A decrease in the ratio of p-ERK/total ERK and p-AKT/total AKT in Batimastat-treated cells would indicate engagement of MMPs and subsequent modulation of these downstream signaling pathways.

Conclusion

Confirming the target engagement of Batimastat in a cellular context is crucial for understanding its mechanism of action and for the development of MMP-targeted therapies. The combination of direct binding assays like CETSA with functional assays such as zymography and western blotting provides a robust approach to validate that Batimastat is effectively inhibiting its intended MMP targets and eliciting the expected downstream cellular effects. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute experiments to rigorously assess the cellular efficacy of Batimastat and other MMP inhibitors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.